molecular formula C17H13ClN2O B7804264 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS No. 36640-46-7

3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE

Cat. No.: B7804264
CAS No.: 36640-46-7
M. Wt: 296.7 g/mol
InChI Key: YUHLZTUADOSLDX-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylphenyl group attached to the pyrazole ring, along with a carboxaldehyde functional group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE can be synthesized through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde and 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediates. These intermediates are then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed:

    Oxidation: 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-1-(4-methylphenyl)-

    Reduction: 1H-Pyrazole-4-methanol, 3-(4-chlorophenyl)-1-(4-methylphenyl)-

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It is used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the 4-chlorophenyl and 4-methylphenyl groups can enhance its binding affinity and specificity. The carboxaldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition.

Comparison with Similar Compounds

  • 1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-1-(4-methylphenyl)-
  • 1H-Pyrazole-4-carboxaldehyde, 3-(4-bromophenyl)-1-(4-methylphenyl)-
  • 1H-Pyrazole-4-carboxaldehyde, 3-(4-methoxyphenyl)-1-(4-methylphenyl)-

Comparison:

  • Uniqueness: The presence of the 4-chlorophenyl group in 3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE imparts unique electronic and steric properties compared to its analogs with different substituents. This can influence its reactivity and binding interactions in various applications.
  • Reactivity: Compounds with different substituents on the aromatic rings may exhibit variations in their chemical reactivity and stability. For example, the fluorine-substituted analog may have different electronic properties compared to the chlorine-substituted compound.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHLZTUADOSLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397417
Record name 1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36640-46-7
Record name 1H-Pyrazole-4-carboxaldehyde, 3-(4-chlorophenyl)-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
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